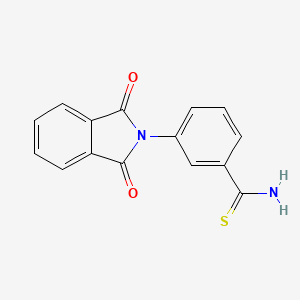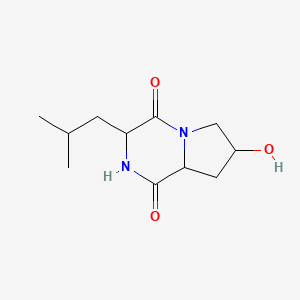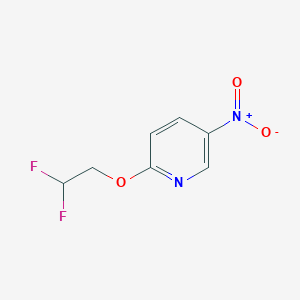
2-(2,2-Difluoroethoxy)-5-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrosylruthenium complexes containing 2,2':6',2"-terpyridine derivatives has been explored, demonstrating the potential for creating complexes with various alkoxo ligands through reactions with acids. For instance, the reaction of trans-(Cl, Cl), cis-(NO, Cl)-[RuCl2(NO)(terpy)]PF6 with sodium methoxide in methanol leads to the formation of trans-(NO, OCH3), cis-(Cl, OCH3)-[RuCl(OCH3)(NO)(terpy)]PF6, showcasing the versatility of the synthetic approach .
Molecular Structure Analysis
The crystal structure of 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid reveals a monoclinic space group with strong hydrogen bonds maintaining two-dimensional cohesion between phosphate tetrahedra. This structure is influenced by the polyanion charge, which affects the symmetry of the cationic packing . Additionally, the crystal structure of noncentrosymmetric structures based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies confirms the validity of a strategy to form noncentrosymmetric structures containing herringbone motifs .
Chemical Reactions Analysis
Substitution reactions of 5-nitropyridine-2-sulfonic acid have been investigated, leading to the formation of various 2-substituted 5-nitropyridines. This includes the successful substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles, although no reactions were observed with phenols or anilines .
Physical and Chemical Properties Analysis
Quantum chemical studies on 2-amino-3-methyl-5-nitropyridine provide insights into the energy, molecular structure, and vibrational analysis of the compound. The intramolecular charge transfer and hyperconjugative interactions have been investigated using natural bonding orbital analysis, and the electronic properties such as HOMO and LUMO energies have been determined .
The use of 2,2'-dithiobis(5-nitropyridine) for the heterodimerization of cysteine-containing peptides introduces the 5-nitro-2-pyridinesulfenyl group, demonstrating the reagent's utility in peptide modification .
Spectroscopic, electric, and electronic investigations on 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl) reveal charge transfers within the molecule and identify electrophilic and nucleophilic sites through molecular electrostatic potential map analysis .
The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been studied, with a focus on its potential as a nonlinear optical material due to its high first-order hyperpolarizability and non-zero dipole moment .
Lastly, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been conducted, with the compound exhibiting absorption and fluorescence maxima at 290 nm and 480 nm, respectively. The effects of solvents on the emission spectra have been investigated, providing insight into the optical properties of the compound .
Safety and Hazards
The safety and hazards of this compound would depend on its reactivity and toxicity. The presence of the nitro group could potentially make the compound explosive under certain conditions . Additionally, many nitroaromatic compounds are toxic, and fluorinated compounds can be environmentally persistent and potentially harmful .
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-6(9)4-14-7-2-1-5(3-10-7)11(12)13/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWOCTYCWBAVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)
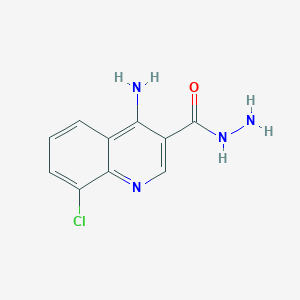

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3033267.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)
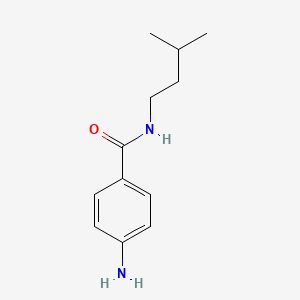


![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)

![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)
